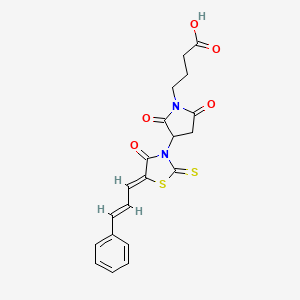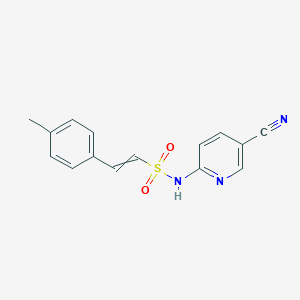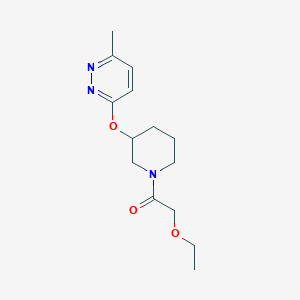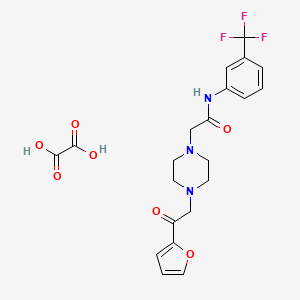![molecular formula C15H21N3OS B2822042 5,6-dimethyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine CAS No. 1219913-00-4](/img/structure/B2822042.png)
5,6-dimethyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “5,6-dimethyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code:1S/C15H21N3O2S/c1-2-20-12-3-4-13-14 (11-12)21-15 (17-13)16-5-6-18-7-9-19-10-8-18/h3-4,11H,2,5-10H2,1H3, (H,16,17) . The molecular weight of this compound is 307.42 . Chemical Reactions Analysis
Benzothiazole derivatives, such as “this compound”, have been found to be favorable ligands to synthesize dinuclear complexes which contain nitrogen heterocycle .Physical And Chemical Properties Analysis
The compound “this compound” is a solid .Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Interactions
Dimethylformamide as a Carbon Monoxide Source : Dimethylformamide (DMF) has been demonstrated as an effective source of carbon monoxide and dimethylamine in palladium-catalyzed aminocarbonylation reactions of aryl bromides. This method provides a convenient alternative to traditional carbonylation procedures, particularly beneficial for small-scale reactions where using carbon monoxide gas directly is impractical. Morpholine, among other amines, was highlighted as a good reaction partner, showcasing its utility in facilitating diverse chemical transformations (Wan, Alterman, Larhed, & Hallberg, 2002).
Biological Activities
Antiproliferative and Antimicrobial Properties : Research involving Schiff bases derived from 1,3,4-thiadiazole compounds has revealed significant biological activities. Specifically, certain compounds exhibited high DNA protective ability against oxidative damage and strong antimicrobial activity. These findings underscore the therapeutic potential of benzothiazole derivatives in developing strategies for chemotherapy with minimal cytotoxicity against cancer cells (Gür et al., 2020).
Potential Innovative Applications
Multi-stimuli Responsive Materials : A study on a novel V-shaped molecule based on benzo[d]thiazol-2-yl demonstrated unique properties such as morphology-dependent fluorochromism, which can be induced by mechanical force or pH changes. Such materials have potential applications in security inks and other areas requiring sensitive environmental responses (Lu & Xia, 2016).
Mécanisme D'action
While the specific mechanism of action for “5,6-dimethyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine” is not explicitly mentioned in the available data, benzothiazole derivatives have been found to have inhibitory effects against M. tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Orientations Futures
Propriétés
IUPAC Name |
5,6-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-11-9-13-14(10-12(11)2)20-15(17-13)16-3-4-18-5-7-19-8-6-18/h9-10H,3-8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDINFSVGEPHGIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(methoxyimino)methyl]-6-oxo-4-phenoxy-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B2821959.png)



![6-Bromo-3-(difluoromethyl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B2821969.png)
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2821970.png)
![1,3-dimethyl-6-(4-methylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2821971.png)
![Methyl 3-[(4-bromobenzoyl)amino]thiophene-2-carboxylate](/img/structure/B2821973.png)
![(1-(4-chlorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2821974.png)
![2-(3-benzyl-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2821975.png)
![2-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrimidine](/img/structure/B2821977.png)
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2821980.png)

